molecular formula C31H32N2O3 B2480236 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 898344-74-6

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2480236
CAS No.: 898344-74-6
M. Wt: 480.608
InChI Key: DFEMLSIUHRAJNF-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C31H32N2O3 and its molecular weight is 480.608. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds demonstrate potential as antibacterial and antifungal agents, showing significant activity against organisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai et al., 2007).

Antitumor Activity

  • Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, demonstrating broad-spectrum antitumor activity. Some compounds showed selective activities toward specific cancer cell lines, including CNS, renal, and breast cancer cell lines, and leukemia cell lines, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).

Anti-Inflammatory and Analgesic Activities

  • The synthesis of various quinoline and quinazoline derivatives has been linked to analgesic and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents for pain and inflammation management. Certain compounds exhibited analgesic effects comparable to known pain relievers and showed anti-inflammatory effects in model tests (Yusov et al., 2019).

Structural and Fluorescence Properties

  • Studies on the structural aspects of quinoline-based amides have led to insights into their properties, including the formation of crystalline salts and host–guest complexes. These structural properties have implications for their application in material science and fluorescence studies, contributing to the development of fluorescent materials and sensors (Karmakar et al., 2007).

Properties

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O3/c1-5-21-7-10-24(11-8-21)30(35)27-18-33(28-16-9-22(6-2)17-26(28)31(27)36)19-29(34)32-25-14-12-23(13-15-25)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMLSIUHRAJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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